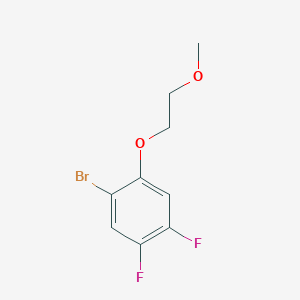
4-Methyl-5-(thiophen-2-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-5-(thiophen-2-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 4-position and a thiophene ring at the 5-position. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both pyridine and thiophene rings in its structure imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(thiophen-2-yl)pyridin-2-amine typically involves the formation of the pyridine ring followed by the introduction of the thiophene moiety. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting with 4-methyl-2,5-dibromopyridine, a Suzuki-Miyaura coupling reaction with thiophene-2-boronic acid can be employed to introduce the thiophene ring . The reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
4-Methyl-5-(thiophen-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce any present nitro or carbonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid in sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce halogens, nitro groups, or alkyl groups at specific positions on the rings.
科学的研究の応用
4-Methyl-5-(thiophen-2-yl)pyridin-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
作用機序
The mechanism of action of 4-Methyl-5-(thiophen-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis . The exact pathways and targets depend on the specific application and the structural modifications of the compound.
類似化合物との比較
4-Methyl-5-(thiophen-2-yl)pyridin-2-amine can be compared with other similar compounds, such as:
2-Thiophenemethanamine: This compound features a thiophene ring with an amine group, similar to the thiophene moiety in this compound.
N-Methyl-1-(5-(pyridin-4-yl)thiophen-2-yl)methanamine: This compound has a similar structure but with a different substitution pattern on the pyridine and thiophene rings.
Thiophene-based drugs: Compounds like suprofen and articaine, which contain thiophene rings, are used for their anti-inflammatory and anesthetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H10N2S |
|---|---|
分子量 |
190.27 g/mol |
IUPAC名 |
4-methyl-5-thiophen-2-ylpyridin-2-amine |
InChI |
InChI=1S/C10H10N2S/c1-7-5-10(11)12-6-8(7)9-3-2-4-13-9/h2-6H,1H3,(H2,11,12) |
InChIキー |
MGBYLMRXDFFCKN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C2=CC=CS2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B12074922.png)
![4,6-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B12074926.png)
![Ethyl 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)benzoate](/img/structure/B12074930.png)


![Glutaryl-[(s)-leucine tert-butyl ester]](/img/structure/B12074940.png)


![[1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine](/img/structure/B12074965.png)


![[3-Benzoyloxy-4-hydroxy-5-[(4-methylphenyl)sulfonyloxymethyl]oxolan-2-yl]methyl benzoate](/img/structure/B12074985.png)


